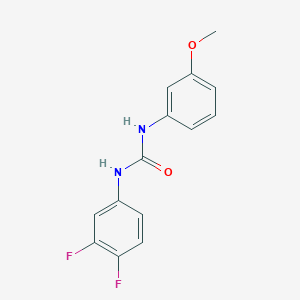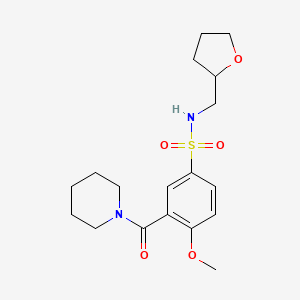![molecular formula C20H25FN2O3 B5299883 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Dysregulation of this pathway has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In recent years, TAK-659 has emerged as a promising therapeutic agent for the treatment of these diseases.
Mechanism of Action
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone exerts its therapeutic effects by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B-cells, and dysregulation of this pathway has been implicated in various B-cell malignancies. By inhibiting BTK, 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone suppresses B-cell receptor signaling and subsequent survival of malignant B-cells.
Biochemical and Physiological Effects:
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has been shown to induce apoptosis of malignant B-cells in preclinical models. In addition, 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has been shown to reduce the proliferation of B-cells and inhibit the production of cytokines, such as interleukin-6, in vitro. 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone is its potent and selective inhibition of BTK, which makes it an attractive therapeutic agent for the treatment of B-cell malignancies. In addition, 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has been shown to enhance the activity of other anti-cancer agents, which may improve treatment outcomes. However, one of the limitations of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone is its potential toxicity, which may limit its clinical application.
Future Directions
There are several future directions for the development of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone. One potential direction is the investigation of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another potential direction is the investigation of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Furthermore, the development of more potent and selective BTK inhibitors may improve the therapeutic efficacy and safety of this class of drugs.
Synthesis Methods
The synthesis of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-chloro-6-fluoroquinoline with 4-morpholinecarboxylic acid to yield the corresponding amide. This is followed by a reduction of the amide to the corresponding amine using lithium aluminum hydride. The resulting amine is then coupled with 4-methylpentanoyl chloride to yield the desired product, 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone.
Scientific Research Applications
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has been extensively studied for its therapeutic potential in various B-cell malignancies. In preclinical studies, 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
properties
IUPAC Name |
6-fluoro-4-[2-(4-methylpentyl)morpholine-4-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-13(2)4-3-5-15-12-23(8-9-26-15)20(25)17-11-19(24)22-18-7-6-14(21)10-16(17)18/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVNINWUFHZRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)

![6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5299833.png)

![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)



![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide](/img/structure/B5299895.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)